molecular formula C8H16O2 B2726616 (2S)-2-(Oxan-4-yl)propan-1-ol CAS No. 2248197-91-1

(2S)-2-(Oxan-4-yl)propan-1-ol

Cat. No.: B2726616
CAS No.: 2248197-91-1
M. Wt: 144.214
InChI Key: UHPCGDMDBFXQQY-SSDOTTSWSA-N
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Description

(2S)-2-(Oxan-4-yl)propan-1-ol is a chiral alcohol compound with a molecular structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-4-yl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products are compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(2S)-2-(Oxan-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The tetrahydropyran ring structure also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Oxan-4-yl)propan-1-ol
  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol
  • 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol

Uniqueness

(2S)-2-(Oxan-4-yl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its (2R) enantiomer, it may exhibit different reactivity and interactions with chiral environments. The presence of the tetrahydropyran ring also distinguishes it from other similar compounds, providing unique structural and functional characteristics.

Properties

IUPAC Name

(2S)-2-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCGDMDBFXQQY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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